

# S65487: A Novel BCL-2 Inhibitor Explored in Acute Myeloid Leukemia

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## Compound of Interest

Compound Name: S65487

Cat. No.: B8199037

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**S65487** is an investigational intravenous inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of apoptosis. This novel agent has been evaluated in clinical trials for patients with hematological malignancies, including acute myeloid leukemia (AML). While it shares a target with the approved BCL-2 inhibitor venetoclax, its clinical development in the context of venetoclax resistance remains an area of active investigation.

**S65487** has been studied as both a monotherapy and in combination with other anti-leukemic agents.[1][2][3] Notably, a Phase I trial assessing **S65487** as a single agent in patients with relapsed or refractory AML, non-Hodgkin lymphoma, or multiple myeloma was prematurely terminated due to limited efficacy, although no significant safety concerns were raised.[4]

Further clinical evaluation has focused on combination therapy. A Phase I/II clinical trial was initiated to assess the safety, tolerability, and clinical activity of **S65487** in combination with the hypomethylating agent azacitidine for adult patients with previously untreated AML who are ineligible for intensive chemotherapy.[5] This study aims to determine the recommended Phase II dose and evaluate the preliminary efficacy of the combination. Preclinical data suggested a synergistic anti-leukemic effect when combining a BCL-2 inhibitor with a hypomethylating agent, providing the rationale for this clinical investigation.

## Mechanism of Action and Resistance

Like other BCL-2 inhibitors, **S65487** is designed to block the anti-apoptotic function of the BCL-2 protein. In many cancers, including AML, the overexpression of BCL-2 allows cancer cells to

evade programmed cell death (apoptosis), contributing to their survival and proliferation. By inhibiting BCL-2, **S65487** aims to restore the natural process of apoptosis in malignant cells.

Resistance to BCL-2 inhibitors like venetoclax is a significant clinical challenge. A primary mechanism of resistance is the upregulation of other anti-apoptotic proteins from the BCL-2 family, particularly myeloid cell leukemia 1 (MCL-1). This upregulation can compensate for the inhibition of BCL-2, allowing cancer cells to survive.

## Alternatives in Venetoclax-Resistant AML

The development of strategies to overcome venetoclax resistance is a key focus of current AML research. Several alternative therapeutic approaches are being explored:

- **Targeting MCL-1:** Given its role in venetoclax resistance, MCL-1 has emerged as a critical therapeutic target. Various MCL-1 inhibitors are in clinical development.
- **STAT3 Degradation:** Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that can promote the expression of MCL-1. Preclinical studies have shown that STAT3 degraders, such as KT-333, can reduce STAT3 and MCL-1 levels, inducing apoptosis in venetoclax-resistant AML models.
- **Other Targeted Therapies:** Depending on the specific molecular characteristics of a patient's leukemia, other targeted agents may be considered. These can include inhibitors of FLT3, IDH1, or IDH2, which are mutated in subsets of AML patients.
- **Novel Combinations:** Research is ongoing to identify novel drug combinations that can re-sensitize AML cells to venetoclax or offer alternative mechanisms of action. This includes combining venetoclax with agents targeting different survival pathways.

## Experimental Data and Protocols

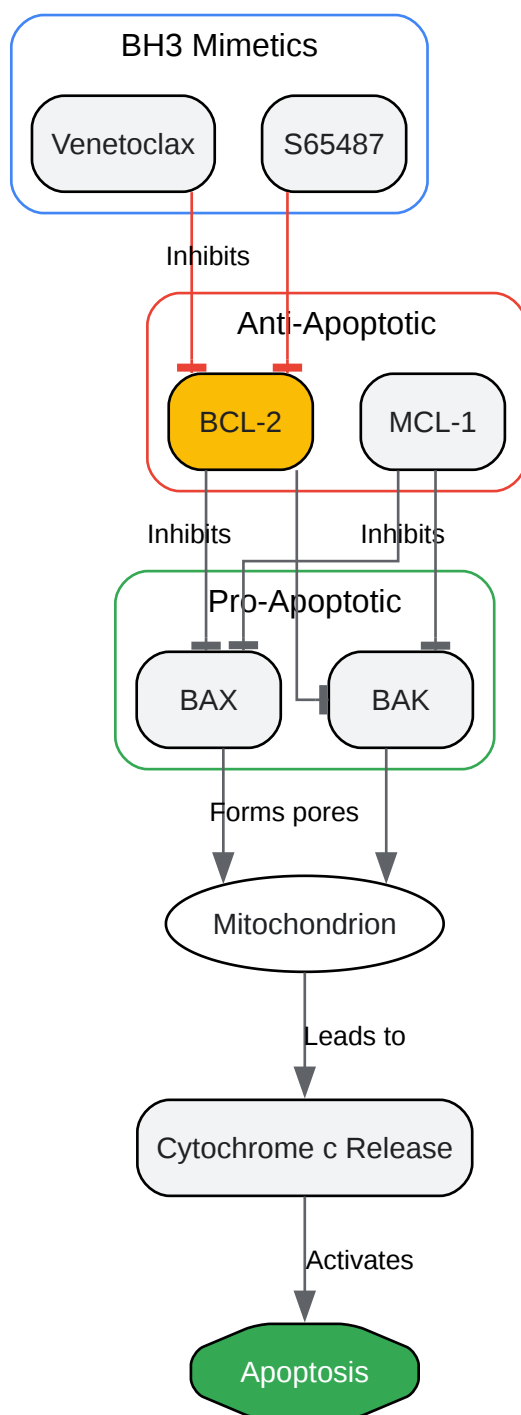
At present, publicly available, peer-reviewed data specifically detailing the efficacy of **S65487** in venetoclax-resistant AML models is limited. The primary focus of published information revolves around the design and objectives of the clinical trials for **S65487**.

A typical preclinical experimental workflow to evaluate the efficacy of a compound like **S65487** in venetoclax-resistant AML would involve:

- Generation of Venetoclax-Resistant Cell Lines: AML cell lines (e.g., MOLM-13, MV4-11) are cultured with gradually increasing concentrations of venetoclax over an extended period to select for resistant populations.
- In Vitro Efficacy Studies:
  - Cell Viability Assays: Venetoclax-resistant and parental (sensitive) cell lines are treated with a range of concentrations of **S65487**, venetoclax, and other comparators. Cell viability is measured using assays like MTT or CellTiter-Glo to determine the half-maximal inhibitory concentration (IC50).
  - Apoptosis Assays: Apoptosis induction is quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
- In Vivo Xenograft Models:
  - Venetoclax-resistant AML cells are implanted into immunodeficient mice.
  - Once tumors are established, mice are treated with **S65487**, a vehicle control, and potentially other therapeutic agents.
  - Tumor growth is monitored over time, and overall survival is assessed.

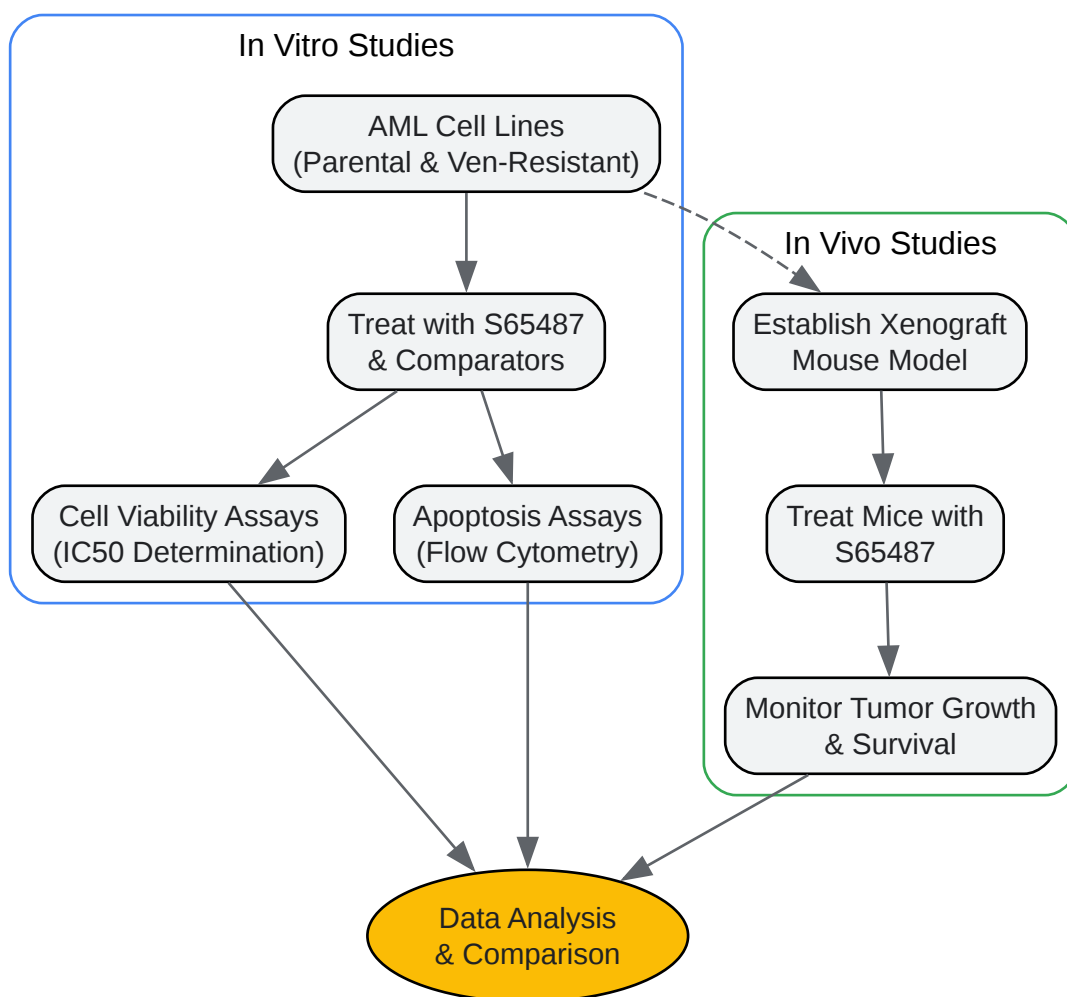
## Signaling Pathways and Experimental Workflow

The following diagrams illustrate the BCL-2 signaling pathway and a generalized experimental workflow for testing drug efficacy in AML models.



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Caption: BCL-2 family protein interactions and the mechanism of BH3 mimetics.



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